molecular formula C15H22FN3O2 B2423025 tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate CAS No. 1233955-64-0

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate

Cat. No. B2423025
CAS RN: 1233955-64-0
M. Wt: 295.358
InChI Key: SCVBIMRZCNNHEJ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate” is a chemical compound . It is also known as Olaparib Impurity 7, which is an impurity of Olaparib .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach . The presence of the N-gem-dimethyl group presented a significant synthetic challenge arising from steric congestion . Nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium has a literature precedent, but nucleophilic attack into the more sterically congested 1-N-propylidenepiperazinium intermediate by an alkynyl Grignard reagent is presented here for the first time .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The title sterically congested piperazine derivative was prepared using a modified Bruylants approach . A search of the Cambridge Structural Database identified 51 compounds possessing an N-tert-butyl piperazine substructure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the density is 1.2±0.1 g/cm3, the boiling point is 439.6±45.0 °C at 760 mmHg, and the molecular formula is C15H22FN3O2 .

Safety and Hazards

The safety and hazards of similar compounds have been described . For instance, it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVBIMRZCNNHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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